molecular formula C10H11ClN2O3 B7727111 4-chloro-N-(4-nitrophenyl)butanamide CAS No. 82547-19-1

4-chloro-N-(4-nitrophenyl)butanamide

Cat. No.: B7727111
CAS No.: 82547-19-1
M. Wt: 242.66 g/mol
InChI Key: SEZFNAQBBUCGAI-UHFFFAOYSA-N
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Description

4-chloro-N-(4-nitrophenyl)butanamide is an organic compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol It is characterized by the presence of a chloro group and a nitrophenyl group attached to a butanamide backbone

Scientific Research Applications

4-chloro-N-(4-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-nitrophenyl)butanamide typically involves the reaction of 4-nitroaniline with 4-chlorobutyryl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-nitroaniline is dissolved in a suitable solvent, such as dichloromethane.

    Step 2: 4-chlorobutyryl chloride is added dropwise to the solution while maintaining the temperature at around 0-5°C.

    Step 3: The reaction mixture is stirred for several hours at room temperature.

    Step 4: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as triethylamine.

Major Products Formed

    Reduction: 4-amino-N-(4-nitrophenyl)butanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-nitrophenyl)butanamide depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitrophenyl group can influence its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-aminophenyl)butanamide: Similar structure but with an amino group instead of a nitro group.

    4-chloro-N-(4-methylphenyl)butanamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

4-chloro-N-(4-nitrophenyl)butanamide is unique due to the presence of both chloro and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-N-(4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-7-1-2-10(14)12-8-3-5-9(6-4-8)13(15)16/h3-6H,1-2,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZFNAQBBUCGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404567
Record name 4-chloro-N-(4-nitrophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82547-19-1
Record name 4-chloro-N-(4-nitrophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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